Cas no 1690163-58-6 ((1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a pyridine moiety with a methoxy substituent. Its stereospecific (R)-configuration and trifluoromethyl group enhance its utility as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise chirality and fluorine incorporation. The compound’s structural features contribute to improved metabolic stability and binding affinity in drug design. Its high enantiomeric purity makes it valuable for asymmetric synthesis and catalysis. The methoxypyridine scaffold further expands its applicability in medicinal chemistry, offering potential for CNS-targeting or enzyme-modulating agents. Suitable for controlled reactions, it is commonly handled under inert conditions due to its sensitivity.
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol structure
1690163-58-6 structure
商品名:(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
CAS番号:1690163-58-6
MF:C8H8F3NO2
メガワット:207.149832725525
CID:6507792
PubChem ID:108208139

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
    • EN300-1930082
    • 1690163-58-6
    • インチ: 1S/C8H8F3NO2/c1-14-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1
    • InChIKey: XFVQXTUWLPWSSF-SSDOTTSWSA-N
    • ほほえんだ: FC([C@@H](C1C(=CC=CN=1)OC)O)(F)F

計算された属性

  • せいみつぶんしりょう: 207.05071298g/mol
  • どういたいしつりょう: 207.05071298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930082-0.05g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
0.05g
$1129.0 2023-09-17
Enamine
EN300-1930082-2.5g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
2.5g
$2631.0 2023-09-17
Enamine
EN300-1930082-0.1g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
0.1g
$1183.0 2023-09-17
Enamine
EN300-1930082-10.0g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
10g
$6635.0 2023-05-31
Enamine
EN300-1930082-10g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
10g
$5774.0 2023-09-17
Enamine
EN300-1930082-5g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
5g
$3894.0 2023-09-17
Enamine
EN300-1930082-0.5g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
0.5g
$1289.0 2023-09-17
Enamine
EN300-1930082-1.0g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
1g
$1543.0 2023-05-31
Enamine
EN300-1930082-5.0g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
5g
$4475.0 2023-05-31
Enamine
EN300-1930082-1g
(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol
1690163-58-6
1g
$1343.0 2023-09-17

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol 関連文献

(1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-olに関する追加情報

Research Brief on (1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol (CAS: 1690163-58-6)

In recent years, (1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol (CAS: 1690163-58-6) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral trifluoromethylated alcohol derivative has shown promising potential in various applications, particularly in drug discovery and development. The compound's unique structural features, including the trifluoromethyl group and the methoxypyridine moiety, contribute to its pharmacological properties and make it a valuable intermediate in the synthesis of bioactive molecules.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 1690163-58-6 as a key building block for novel kinase inhibitors. The research team demonstrated that the (1R)-enantiomer exhibits superior binding affinity compared to its (1S)-counterpart when incorporated into ATP-competitive kinase inhibitors. Through a series of structure-activity relationship (SAR) studies, they identified that the trifluoromethyl group enhances metabolic stability while the 3-methoxypyridine moiety contributes to target selectivity.

Another significant development comes from a 2024 Nature Communications paper that investigated the compound's application in PET (positron emission tomography) tracer development. Researchers successfully radiolabeled derivatives of 1690163-58-6 with fluorine-18, creating novel imaging agents for neurological targets. The study reported excellent blood-brain barrier penetration and target specificity, suggesting potential applications in neurodegenerative disease diagnosis.

From a synthetic chemistry perspective, several innovative approaches to the asymmetric synthesis of (1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol have been reported. A 2023 Organic Letters publication described a biocatalytic route using engineered ketoreductases, achieving >99% ee and 85% yield under mild conditions. This green chemistry approach represents a significant improvement over traditional metal-catalyzed asymmetric reductions.

In terms of pharmacological applications, preclinical studies have shown that derivatives of 1690163-58-6 exhibit activity against multiple therapeutic targets. A recent Bioorganic & Medicinal Chemistry report (2024) highlighted its potential as a scaffold for developing antiviral agents, particularly against RNA viruses. The trifluoromethyl group appears to play a crucial role in enhancing membrane permeability and resistance to metabolic degradation.

Looking forward, the versatility of (1R)-2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol suggests continued importance in medicinal chemistry. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) design and as a chiral auxiliary in asymmetric synthesis. The compound's unique combination of structural features and demonstrated biological activity positions it as a valuable tool for future drug discovery efforts.

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